2-(Methylamino)-5-chlorobenzophenone

説明

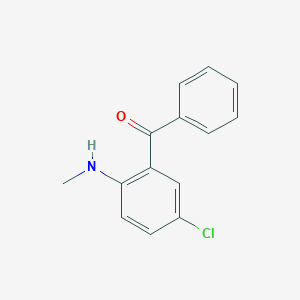

Structure

3D Structure

特性

IUPAC Name |

[5-chloro-2-(methylamino)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-16-13-8-7-11(15)9-12(13)14(17)10-5-3-2-4-6-10/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNMLCMTDCANOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061416 | |

| Record name | Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022-13-5 | |

| Record name | 2-(Methylamino)-5-chlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylamino-5-chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(methylamino)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-METHYLAMINOBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4GD5770PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Pivotal Role of a Benzodiazepine Precursor

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 5. 2-Methylamino-5-chlorobenzophenone | CAS#:1022-13-5 | Chemsrc [chemsrc.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. chembk.com [chembk.com]

- 10. This compound | C14H12ClNO | CID 13925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 12. CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. fishersci.ca [fishersci.ca]

2-(Methylamino)-5-chlorobenzophenone CAS number 1022-13-5

An In-Depth Technical Guide to 2-(Methylamino)-5-chlorobenzophenone (CAS 1022-13-5)

Introduction

This compound, identified by CAS number 1022-13-5, is a halogenated aromatic ketone with a secondary amine functionality.[1] While not a therapeutic agent itself, it holds significant importance in the pharmaceutical industry as a critical precursor and intermediate in the synthesis of several widely used benzodiazepine drugs.[2][3] Its molecular structure provides the essential framework required for the cyclization process that forms the core of iconic anxiolytic, sedative, and anticonvulsant medications such as diazepam.[2] Furthermore, this compound serves as an analytical reference standard and has been identified as a metabolite of diazepam, making its characterization crucial for both synthetic chemistry and forensic applications.[4][5]

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the synthesis, physicochemical properties, analytical methodologies, and critical applications of this pivotal chemical intermediate.

Physicochemical and Spectroscopic Data

Understanding the fundamental properties of this compound is the first step in its effective application in a laboratory or industrial setting. The compound typically presents as a yellow or reddish-yellow crystalline powder.[1][3]

| Property | Value | Source(s) |

| CAS Number | 1022-13-5 | [2][6] |

| Molecular Formula | C₁₄H₁₂ClNO | [6][7] |

| Molecular Weight | 245.70 g/mol | [7] |

| Appearance | White to off-white or yellow crystalline powder | [1] |

| Melting Point | 93-95 °C | [8][9] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, methanol, DMSO, chloroform, and dichloromethane.[1][5][8] | |

| IUPAC Name | methanone | [7] |

| Synonyms | 5-Chloro-2-(methylamino)benzophenone, Diazepam Related Compound A | [5][10] |

Synthesis and Manufacturing Pathways

The industrial production of this compound is exclusively synthetic, as it does not occur naturally.[1] The most prevalent and fundamental approach involves the N-methylation of its primary amine precursor, 2-amino-5-chlorobenzophenone (CAS 719-59-5).[3] The choice of methylation strategy is a critical process decision, balancing factors such as reagent toxicity, reaction efficiency, yield, and environmental impact.

Comparative Analysis of Methylation Strategies

Several methods have been developed for the N-methylation step:

-

Dimethyl Sulfate: Historically, dimethyl sulfate was used as the methylating agent.[3] However, its high toxicity and the complex post-reaction handling required have made this route less favorable for modern industrial production.[3]

-

Paraformaldehyde and Sulfuric Acid: A more recent patent describes a method using paraformaldehyde as the methylating reagent with sulfuric acid as the solvent.[11] This process is relatively simple, but the use of concentrated acid requires specialized equipment to handle corrosion. The reaction involves N-methylation followed by neutralization and purification.[11]

-

Dimethyl Carbonate (DMC): A greener and increasingly preferred method utilizes dimethyl carbonate as the methylating agent in the presence of a catalyst, such as a NaY molecular sieve.[12] This approach is lauded for its use of a low-toxicity reagent, high catalyst selectivity, and easier product purification, making it highly suitable for industrial-scale production with minimal environmental pollution.[3][12]

Generalized Synthesis Workflow

The following diagram illustrates the primary synthesis route via methylation of 2-amino-5-chlorobenzophenone.

Caption: General synthesis pathway for this compound.

Example Protocol: Methylation using Dimethyl Carbonate

This protocol is adapted from methodologies described in patent literature, emphasizing a greener chemistry approach.[12]

Objective: To synthesize this compound from 2-amino-5-chlorobenzophenone using dimethyl carbonate.

Materials:

-

2-amino-5-chlorobenzophenone

-

Dimethyl Carbonate (DMC)

-

High silicon aluminum ratio NaY molecular sieve catalyst

-

Ethanol (for recrystallization)

-

Reaction vessel with heating mantle, stirrer, and condenser

Procedure:

-

Charge the reaction vessel with 2-amino-5-chlorobenzophenone, the NaY molecular sieve catalyst, and an excess of dimethyl carbonate. A typical molar ratio of DMC to the starting amine is between 10:1 and 20:1.[12]

-

Stir the mixture and heat to a reaction temperature of 80-90 °C.[12]

-

Maintain the reaction under reflux for 6-8 hours. Monitor the reaction progress by sampling and analyzing for the disappearance of the starting material (e.g., via HPLC or TLC).

-

Once the reaction is complete (typically >99% conversion), cool the mixture to room temperature.

-

Recover the catalyst by filtration. The catalyst can often be reused.[12]

-

Transfer the filtrate to a rotary evaporator and remove the unreacted dimethyl carbonate under reduced pressure.

-

Recrystallize the resulting crude residue from ethanol to yield the final product as yellow needles.[12]

-

Dry the purified product under vacuum. The expected yield is typically over 90% with high purity (>98%).[12]

Core Application: A Precursor to Benzodiazepines

The primary utility of this compound is its role as a direct intermediate in the synthesis of diazepam (Valium).[2][3] The structure contains the necessary chloro-aromatic and N-methylamino groups that, through subsequent reactions, form the final seven-membered diazepine ring.[2]

Synthesis of Diazepam

The conversion of this compound to diazepam is a well-documented two-step process that can be performed in a continuous flow system for high purity and efficiency.[13]

-

N-Acylation: The starting material is first acylated using an agent like bromoacetyl chloride or chloroacetyl chloride.[13][14] This reaction attaches a two-carbon chain with a leaving group to the methylamino nitrogen.

-

Cyclization: The intermediate is then treated with an ammonia source (e.g., ammonium hydroxide or ammonium acetate).[13] This step involves a nucleophilic substitution of the halide, followed by an intramolecular cyclization to form the diazepine ring, yielding diazepam.[13]

Caption: Two-stage synthesis of Diazepam from its key precursor.

Relationship to Chlordiazepoxide Synthesis

While this compound is the direct precursor to diazepam, the synthesis of chlordiazepoxide (Librium) starts one step earlier, with 2-amino-5-chlorobenzophenone.[15][16] The amino group of 2-amino-5-chlorobenzophenone is first reacted with hydroxylamine, followed by chloroacetyl chloride, and finally cyclized and reacted with methylamine to yield chlordiazepoxide.[15][17]

Analytical Characterization and Quality Control

Accurate analytical methods are essential for quality control during synthesis and for studying benzodiazepine metabolism. This compound is itself used as an analytical reference standard.[4][5]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the separation and quantification of this compound and related impurities.

-

HPLC: Reverse-phase HPLC with UV detection is commonly used. The method provides excellent resolution and sensitivity for monitoring reaction progress and assessing final product purity.

-

GC-MS: Gas Chromatography coupled with Mass Spectrometry is a powerful tool for identification, especially in forensic analysis where the compound may be found in seized illicit samples.[5]

Example Protocol: HPLC Purity Analysis

Objective: To determine the purity of a this compound sample.

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 236 nm.[5]

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

-

Sample Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to achieve a similar concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing: Compare the peak area and retention time of the main peak in the sample chromatogram to that of the standard. Purity is calculated based on the relative peak area of the analyte versus any impurities.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The Safety Data Sheet (SDS) provides comprehensive hazard information.[10]

GHS Hazard Classification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[7][10]

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity (Oral), Category 4 |

| H315 | Causes skin irritation | Skin Irritation, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2A |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[18][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] It is stable under recommended storage conditions but should be kept away from strong oxidizing agents.[8][19]

-

Spill & Disposal: In case of a spill, avoid generating dust. Sweep up and place in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant.[19]

Conclusion

This compound (CAS 1022-13-5) is a cornerstone intermediate in pharmaceutical chemistry. Its significance is defined by its indispensable role in the synthesis of diazepam, a medication deemed essential by the World Health Organization.[13] Modern synthetic advancements, particularly those employing greener reagents like dimethyl carbonate, have made its production more efficient and environmentally benign. For drug development professionals and researchers, a thorough understanding of its synthesis, properties, and analytical profiles is critical for the quality control of active pharmaceutical ingredients and for advancing the study of benzodiazepine chemistry and metabolism.

References

- 2-METHYLAMINO-5-CHLORO BENZOPHENONE CAS 1022-13-5. (n.d.). Xingrui Industry CO.,LTD.

- CAS 1022-13-5: 5-chloro-2-methylaminobenzophenone. (n.d.). Chemical Synthesis.

- 2-Amino-5-chlorobenzophenone. (n.d.). Wikipedia.

- This compound. (n.d.). PubChem.

- CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones. (2018). Google Patents.

- Diazepam (Valium) Synthesis. (n.d.). Erowid.

- 2-Methylamino-5-chlorobenzophenone. (n.d.). ChemBK.

- Bédard, A. C., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering.

- CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone. (2015). Google Patents.

- Wang, P., & El-Khorazaty, J. (1996). This compound imine: a novel product formed in base-catalyzed hydrolysis of diazepam. Journal of Pharmaceutical Sciences, 85(7), 745-8.

- Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Synthesis of diazepam. (n.d.). ResearchGate.

- CN105272927A - Novel method for preparing chlordiazepoxide. (2016). Google Patents.

- Chlordiazepoxide. (n.d.). PubChem.

- Cas 1022-13-5, 5-Chloro-2-(methylamino)benzophenone. (n.d.). Lookchem.

- Diazepam (Valium) Synthesis. (n.d.). designer-drug.com.

Sources

- 1. Page loading... [guidechem.com]

- 2. watsonnoke.com [watsonnoke.com]

- 3. Page loading... [guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C14H12ClNO | CID 13925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Cas 1022-13-5,5-Chloro-2-(methylamino)benzophenone | lookchem [lookchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones - Google Patents [patents.google.com]

- 12. CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone - Google Patents [patents.google.com]

- 13. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]

- 14. Diazepam (Valium) Synthesis [erowid.org]

- 15. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 16. CN105272927A - Novel method for preparing chlordiazepoxide - Google Patents [patents.google.com]

- 17. Chlordiazepoxide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. lgcstandards.com [lgcstandards.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-(Methylamino)-5-chlorobenzophenone: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-(Methylamino)-5-chlorobenzophenone, a key chemical intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular architecture, spectroscopic characterization, synthesis methodologies, and critical applications, with a focus on its role in the synthesis of benzodiazepines.

Introduction and Physicochemical Profile

This compound, with the CAS Registry Number 1022-13-5, is an organic compound classified as a halogenated aromatic ketone with a secondary amine functionality.[1] It is a synthetically produced compound, not found in nature, and is primarily utilized as a precursor in the synthesis of various psychoactive substances and research chemicals.[1] Its most notable application is as a key intermediate in the production of diazepam, a widely used benzodiazepine.[2][3][4][5] It also serves as an analytical reference standard for the identification and quantification of diazepam and its metabolites.[2][3][5]

At ambient conditions, it exists as a white to off-white crystalline powder.[1] While it has limited solubility in water, it is readily soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[3]

Key Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂ClNO | [2][3][6] |

| Molecular Weight | 245.71 g/mol | [2][5] |

| CAS Number | 1022-13-5 | [2][7][8] |

| Melting Point | 93-95 °C | [2][6] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Insoluble in PBS (pH 7.2); Soluble in DMF (2 mg/ml), DMSO (3 mg/ml), Ethanol (3 mg/ml) | [3] |

| IUPAC Name | [5-chloro-2-(methylamino)phenyl]-phenylmethanone | [9] |

Molecular Structure and Spectroscopic Elucidation

The molecular structure of this compound is characterized by a central benzophenone core. A methylamino group is substituted at the 2-position of one phenyl ring, and a chlorine atom is at the 5-position of the same ring.

Caption: Molecular structure of this compound.

The structural confirmation of this compound relies on a combination of spectroscopic techniques, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methyl group protons, and a broader signal for the N-H proton. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-donating methylamino group and the electron-withdrawing chlorine and carbonyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present. Key characteristic absorptions would include:

-

N-H stretch: A sharp to medium absorption band in the region of 3300-3500 cm⁻¹.

-

C=O stretch (ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-N stretch: An absorption in the 1250-1350 cm⁻¹ region.

-

C-Cl stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 245, corresponding to the molecular weight of the compound.[9] The isotopic pattern of the molecular ion, with a significant M+2 peak approximately one-third the intensity of the M⁺ peak, would be indicative of the presence of a single chlorine atom.

Synthesis Methodologies

The synthesis of this compound is well-documented, with several routes developed for industrial-scale production. A common and efficient method involves the N-methylation of 2-amino-5-chlorobenzophenone.

N-Methylation of 2-Amino-5-chlorobenzophenone

This approach typically utilizes a methylating agent to introduce a methyl group onto the primary amine of 2-amino-5-chlorobenzophenone.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Illustrative Example based on Patent CN108191684A): [10]

Step 1: N-Methylation Reaction

-

In a suitable reaction vessel, 2-amino-5-chlorobenzophenone is used as the starting material.

-

Concentrated sulfuric acid (98%) is utilized as the solvent.

-

Paraformaldehyde serves as the methylating agent.

-

The reaction temperature is carefully maintained between 40-45 °C to ensure controlled methylation and minimize side reactions. The weight ratio of 2-amino-5-chlorobenzophenone to sulfuric acid to paraformaldehyde is approximately 1:3.1:0.7.[10]

Step 2: Neutralization and Isolation

-

The reaction mixture is slowly added to a cooled (10-15 °C) mixture of ammonium hydroxide (25%) and an organic solvent such as methanol. This step neutralizes the sulfuric acid and precipitates the crude product.

-

After the addition is complete, the mixture is heated to reflux (around 65-70 °C) for approximately one hour.

-

The mixture is then cooled to below 5 °C to facilitate the crystallization of the crude this compound.

-

The crude product is isolated by filtration.

Step 3: Purification

-

The isolated crude product is purified by recrystallization from an alcoholic solvent, such as methanol.

-

The crude product is dissolved in hot methanol and then cooled to induce crystallization of the pure product.

-

The purified this compound is collected by filtration, washed, and dried.

This process is favored for its simplicity, ease of post-processing, and high yield of a high-purity product suitable for industrial applications.[10]

Applications in Pharmaceutical Synthesis

The primary and most significant application of this compound is as a precursor in the synthesis of diazepam (Valium).[4]

Synthesis of Diazepam

The synthesis of diazepam from this compound generally proceeds in two main stages: N-acylation followed by a cyclization reaction.

Caption: Simplified two-step synthesis of Diazepam.

In the first stage, this compound is acylated with an agent like bromoacetyl chloride.[4] This reaction forms an N-bromoacetyl intermediate. The subsequent stage involves a nucleophilic substitution with an ammonia source, followed by an intramolecular cyclization to form the diazepine ring structure of diazepam.[4] This transformation is a cornerstone of benzodiazepine chemistry and highlights the critical role of this compound in the pharmaceutical industry.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

-

Hazards: It is harmful if swallowed and causes skin, eye, and respiratory irritation.[9][11]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[11]

-

Storage: The compound is stable under normal conditions and should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2][6]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11]

Conclusion

This compound is a compound of significant industrial importance, primarily due to its indispensable role as a precursor in the synthesis of diazepam and other related benzodiazepines. A thorough understanding of its molecular structure, confirmed through various spectroscopic methods, is crucial for quality control and process optimization. The synthesis methodologies, particularly the N-methylation of 2-amino-5-chlorobenzophenone, have been refined to ensure high purity and yield. As with any chemical intermediate, adherence to strict safety protocols is paramount to ensure the well-being of laboratory and manufacturing personnel. This guide serves as a foundational resource for professionals engaged in the research, development, and production of pharmaceuticals where this key intermediate is employed.

References

- Chemsrc. (2025-08-21). 2-Methylamino-5-chlorobenzophenone | CAS#:1022-13-5.

- ChemBK. (2024-04-09). 2-Methylamino-5-chlorobenzophenone.

- Chemical Synthesis. (n.d.). CAS 1022-13-5: 5-chloro-2-methylaminobenzophenone.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.

- Google Patents. (n.d.). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.

- Yang, S. K., et al. (1996). This compound imine: a novel product formed in base-catalyzed hydrolysis of diazepam. Journal of Pharmaceutical Sciences, 85(7), 745-8.

- Erowid. (n.d.). Diazepam (Valium) Synthesis.

- Frontiers in Chemistry. (2022-06-26). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-Methylamino-5-chlorobenzophenone | CAS#:1022-13-5 | Chemsrc [chemsrc.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. chembk.com [chembk.com]

- 7. CAS 1022-13-5: 5-chloro-2-methylaminobenzophenone [cymitquimica.com]

- 8. 5-Chloro-2-(methylamino)benzophenone | 1022-13-5 [chemicalbook.com]

- 9. This compound | C14H12ClNO | CID 13925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones - Google Patents [patents.google.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

2-(Methylamino)-5-chlorobenzophenone role in diazepam synthesis

An In-depth Technical Guide on the Synthesis of Diazepam: The Pivotal Role of 2-(Methylamino)-5-chlorobenzophenone

Executive Summary

Diazepam, first marketed as Valium, represents a cornerstone of medicinal chemistry and is featured on the World Health Organization's List of Essential Medicines.[1] Its synthesis, pioneered by Leo Sternbach at Hoffmann-La Roche in 1961, marked a significant advancement in the development of anxiolytic and sedative therapeutics.[2][3] This guide provides a detailed examination of a key synthetic pathway to diazepam, focusing on the critical role of the precursor, this compound. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and discuss the rationale behind process variables, offering a comprehensive resource for professionals in drug development and chemical synthesis.

The Genesis of a Blockbuster Drug: Synthetic Context

Pharmacological Significance of Diazepam

Diazepam is a benzodiazepine class drug possessing anxiolytic, anticonvulsant, sedative, skeletal muscle relaxant, and amnestic properties.[1] It exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[4] Its wide therapeutic window and efficacy have made it one of the most prescribed medications worldwide since its introduction in 1963.[1][4]

The Sternbach Synthesis: A Landmark in Medicinal Chemistry

The original synthesis developed by Leo Sternbach provided a robust and scalable method for producing the 1,4-benzodiazepine core.[2][3] This pathway, which has been subject to numerous modifications and improvements over the decades, frequently utilizes substituted 2-aminobenzophenones as the foundational building block. The specific use of this compound allows for the direct construction of the diazepam molecule, which features a methyl group at the N-1 position of the benzodiazepine ring.

The Keystone Precursor: this compound

The selection of this compound is a deliberate choice rooted in chemical logic. Its structure contains the essential components required for the final diazepam molecule: the 5-chloro-substituted benzene ring, the benzoyl group that will form part of the seven-membered diazepine ring, and the N-methyl group that is a defining feature of diazepam.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₄H₁₂ClNO |

| Molar Mass | 245.71 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 94.0 - 95.2 °C[5] |

| Solubility | Soluble in organic solvents such as ethanol, acetonitrile, and toluene. |

Synthesis of the Precursor

Industrially, this compound is typically synthesized from the more readily available 2-amino-5-chlorobenzophenone.[6] This transformation is a methylation reaction targeting the primary amino group. Various methods exist, including reaction with methylating agents like paraformaldehyde in sulfuric acid or methylcarbonate with a molecular sieve catalyst.[5][7]

The Core Transformation: Constructing the Diazepam Ring System

The conversion of this compound to diazepam is most efficiently achieved via a two-step sequence involving N-acylation followed by ammonolysis and intramolecular cyclization.

Mechanistic Pathway and Workflow

The synthesis proceeds through two distinct stages. First, the secondary amine of the precursor is acylated with a two-carbon haloacetyl group. Second, this intermediate undergoes a nucleophilic substitution with an ammonia source, which then cyclizes to form the stable seven-membered diazepine ring.

Caption: Workflow for the two-step synthesis of Diazepam.

Experimental Protocol: Two-Step Synthesis

This protocol is a synthesis of methodologies described in contemporary chemical engineering literature, particularly those focusing on continuous flow processes which offer rapid screening of conditions.[8][9]

Step A: N-Acylation to form N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-methylacetamide

-

Reactor Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in a suitable solvent such as toluene or acetonitrile (ACN).[8]

-

Temperature Control: Cool the solution to 0-4°C using an ice bath.[8]

-

Reagent Addition: Add propylene oxide (2.0-4.0 eq) to the solution. This epoxide acts as an efficient HCl/HBr scavenger, preventing the protonation and deactivation of the starting amine.[8]

-

Initiation: Slowly add bromoacetyl chloride (1.0 eq) dropwise to the cooled solution. Maintain the temperature below 5°C during the addition.

-

Reaction: Allow the reaction to stir at 0-4°C for approximately 15-30 minutes. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] The resulting solution containing the bromo-intermediate is typically used directly in the next step without isolation ("telescoped").

Step B: Ammonolysis and Intramolecular Cyclization

-

Reagent Preparation: Prepare a saturated solution of ammonium bromide (NH₄Br) in aqueous ammonium hydroxide (NH₄OH, ~30%). The common ion effect in this mixture provides a steady, on-demand source of ammonia (NH₃).[8]

-

Reaction: Introduce the ammonia solution to the reaction mixture from Step A.

-

Heating: Heat the combined mixture to a temperature of 60-120°C.[8] The optimal temperature depends on the solvent and reactor setup (batch vs. flow).

-

Cyclization: Maintain heating for 15 minutes to several hours until the reaction is complete, as determined by HPLC analysis showing the disappearance of the intermediate.[8][10]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, an extractive work-up is performed. Partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diazepam.

Causality in Experimental Design

-

Choice of Acylating Agent: Bromoacetyl chloride is often preferred over chloroacetyl chloride due to the greater reactivity of the carbon-bromine bond, which can facilitate a faster reaction at lower temperatures.[8]

-

Role of the Acid Scavenger: The acylation reaction generates HBr (or HCl). In the absence of a scavenger, this strong acid protonates the starting amine, rendering it non-nucleophilic and halting the reaction. While traditional bases like triethylamine can be used, propylene oxide is advantageous as its byproduct (a halohydrin) is neutral and less likely to cause side reactions.[8][9]

-

Ammonia Source: Using a pre-mixed NH₄Br/NH₄OH solution provides a high effective concentration of ammonia without requiring high-pressure equipment that would be necessary to handle gaseous ammonia, enhancing process safety.[8]

Process Optimization: Batch vs. Continuous Flow

Modern pharmaceutical manufacturing increasingly employs continuous flow synthesis to improve safety, consistency, and efficiency.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours[10] | Minutes (e.g., ~15 min residence time)[8] |

| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-to-volume ratio |

| Safety | Large volumes of reagents | Small hold-up volume, inherently safer |

| Purity (Crude) | Variable | High (e.g., 91% before recrystallization)[8] |

| Yield | Good to Excellent | Excellent (e.g., ~96%)[8] |

The data clearly indicates that continuous flow offers significant advantages in producing diazepam with high yield and purity in a fraction of the time.[8][9]

Purification and Analytical Characterization

Ensuring the final product meets stringent pharmaceutical standards requires robust purification and analytical validation.

Protocol: Purification by Recrystallization

-

Solvent Selection: Dissolve the crude diazepam product in a minimal amount of a suitable hot solvent, such as ethanol or 2-propanol.[11]

-

Decolorization: If the solution is colored, add a small amount of activated carbon (e.g., 2-5% by weight) and briefly heat.[11]

-

Filtration: Hot filter the solution through a pad of celite or filter paper to remove the activated carbon and any insoluble impurities.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected melting point of pure diazepam is in the range of 131.4–132.6°C.[11]

Analytical Validation

| Technique | Purpose | Expected Results |

| HPLC | Purity assessment and quantification | A single major peak corresponding to diazepam standard (>98% purity after recrystallization).[8][12] |

| ¹H-NMR | Structural confirmation | Spectra should show characteristic peaks for aromatic protons, the N-methyl group, and the methylene protons of the diazepine ring.[1] |

| IR Spectroscopy | Functional group identification | Presence of characteristic absorption bands for amide C=O stretch (~1678 cm⁻¹), aromatic C-H, and C-Cl bonds.[1] |

| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the mass of diazepam (m/z 284/286 for chlorine isotopes).[1] |

Conclusion

The synthesis of diazepam from this compound is a classic yet evolving example of pharmaceutical process chemistry. The precursor's structure is ideally suited for efficient conversion into the final 1,4-benzodiazepine architecture. While the fundamental two-step process of N-acylation and cyclization remains the core strategy, modern advancements, particularly in continuous flow manufacturing, have dramatically improved the efficiency, safety, and control of this important synthesis. This guide underscores the chemical logic and practical considerations that have sustained this synthetic route for over six decades.

References

- ResearchGate. (n.d.). Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature.

- MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates.

- ResearchGate. (n.d.). (PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.

- American Chemical Society. (2016, July 4). Diazepam.

- Royal Society of Chemistry. (n.d.). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers.

- National Institutes of Health. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.

- Frontiers. (2022, June 26). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.

- Erowid. (n.d.). Diazepam (Valium) Synthesis.

- ResearchGate. (n.d.). Synthesis of diazepam developed by Sternbach.

- ResearchGate. (n.d.). Synthesis of diazepam[3] 1: 2-amino-5-chlorobenzophenone; 2: glycine....

- Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. JOCPR, 7(8), 497-501.

- Google Patents. (n.d.). US3520878A - Preparation of diazepam.

- Slideshare. (n.d.). Benzodiazepines; Diazepam.

- National Institutes of Health. (2024, February 27). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method.

- ResearchGate. (2022). (PDF) Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.

- PubMed. (1996, July). This compound imine: a novel product formed in base-catalyzed hydrolysis of diazepam.

- University of the Punjab. (n.d.). ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS.

- Filo. (2025, June 10). The image shows the following reaction scheme: Reactants: 2-amino-5-chlo...

- Semantic Scholar. (n.d.). [PDF] ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS.

- ResearchGate. (2025, August 8). Quantitative determination of diazepam in pharmaceutical preparation by using a new extractive spectrophotometric method.

- Google Patents. (n.d.). US3270053A - 2-(alpha-halo-lower alkanoylamino)-benzophenones.

- Google Patents. (n.d.). CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.

- Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.

- Google Patents. (n.d.). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.

- Patsnap. (2018, February 16). Preparation method of 2-amino-5- chlorobenzophenone.

- ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g).

Sources

- 1. jocpr.com [jocpr.com]

- 2. acs.org [acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Benzodiazepines; Diazepam | PPTX [slideshare.net]

- 5. CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone - Google Patents [patents.google.com]

- 6. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 7. CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones - Google Patents [patents.google.com]

- 8. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. US3270053A - 2-(alpha-halo-lower alkanoylamino)-benzophenones - Google Patents [patents.google.com]

- 11. US3520878A - Preparation of diazepam - Google Patents [patents.google.com]

- 12. Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-(Methylamino)-5-chlorobenzophenone: Elucidating Structure and Purity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)-5-chlorobenzophenone (MACB) is a key organic compound of significant interest in the pharmaceutical and forensic sciences. Primarily recognized as the principal synthetic precursor and a major metabolite of the widely prescribed benzodiazepine, diazepam, its analytical characterization is paramount for quality control, metabolic studies, and forensic investigations.[1][2] This guide, presented from the perspective of a Senior Application Scientist, provides a detailed exploration of the core spectroscopic techniques used to characterize MACB. We will delve into the practical application and interpretation of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but a rationale for the analytical methodologies employed.

Compound Profile:

| Property | Value | Source(s) |

| IUPAC Name | [5-chloro-2-(methylamino)phenyl]-phenylmethanone | [3] |

| CAS Number | 1022-13-5 | [3] |

| Molecular Formula | C₁₄H₁₂ClNO | [3] |

| Molecular Weight | 245.71 g/mol | [2] |

| Appearance | Yellow crystalline powder | |

| Melting Point | 93-95 °C |

Section 1: Molecular Structure and Vibrational Analysis via Infrared (IR) Spectroscopy

From a quality control standpoint, IR spectroscopy serves as a rapid and effective initial screening tool. Its primary function is to confirm the presence of key functional groups, ensuring the integrity of the molecular backbone. An attenuated total reflectance (ATR) sampling technique is preferred for a solid sample like MACB due to its minimal sample preparation and the acquisition of high-quality, reproducible data.

Experimental Protocol: FTIR-ATR

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has undergone its requisite system checks.

-

Background Scan: Before sample analysis, acquire a background spectrum. This is crucial to negate spectral contributions from atmospheric CO₂ and water vapor, establishing a clean baseline.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the ATR crystal (e.g., diamond or zinc selenide).[4]

-

Pressure Application: Apply consistent pressure using the instrument's pressure arm. This ensures optimal contact between the sample and the crystal surface, which is critical for a strong, well-defined spectrum.

-

Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio. The data is collected over a standard range, typically 4000-400 cm⁻¹.

-

Data Processing: After acquisition, perform a baseline correction and peak-picking analysis using the instrument's software.

Data Interpretation

The IR spectrum of MACB is dominated by features characteristic of its aromatic, ketone, and secondary amine functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3350 | Medium, Sharp | N-H | Stretching |

| 3100-3000 | Medium | Aromatic C-H | Stretching |

| 2950-2850 | Medium-Weak | Methyl C-H | Stretching |

| ~1680-1660 | Strong | C=O (Ketone) | Stretching |

| 1600-1580 | Medium | Aromatic C=C | Stretching |

| 1335-1250 | Strong | C-N | Stretching |

| ~700-850 | Strong | C-Cl | Stretching |

Note: The exact peak positions can vary slightly based on the sample's physical state and the specific instrumentation used.

The presence of a sharp N-H stretch around 3350 cm⁻¹ is a key indicator of the secondary amine.[5] The strong absorption in the 1680-1660 cm⁻¹ region is unequivocally due to the conjugated ketone's carbonyl (C=O) stretch.[6] Aromatic C-H stretches are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.[4] The combination of these specific peaks provides a unique "fingerprint" for the molecule, rapidly confirming its identity.

Caption: Key IR vibrational modes for MACB.

Section 2: Definitive Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

While IR confirms functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, allowing for unambiguous structural confirmation and isomer differentiation. For a complete assignment, both ¹H and ¹³C NMR spectra are essential.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the regions of interest.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its signal defined as 0.00 ppm.[7]

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity, ensuring high-resolution spectra.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Standard parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a greater number of scans is required. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

¹H NMR Data Interpretation

The ¹H NMR spectrum reveals distinct signals for each unique proton environment. The electron-donating methylamino group and the electron-withdrawing carbonyl and chloro groups create a predictable pattern of shielding and deshielding for the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Broad Singlet | 1H | N-H |

| 7.3 - 7.7 | Multiplet | 8H | Aromatic Protons (Ar-H) |

| ~2.9 | Singlet | 3H | Methyl Protons (-CH₃) |

Note: These are predicted chemical shift ranges based on the molecular structure. Actual values may vary.

The aromatic region (7.3-7.7 ppm) is complex due to the overlapping signals of the eight protons on the two phenyl rings.[8] The methylamino group's protons appear as a singlet around 2.9 ppm. The N-H proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.

Caption: Conceptual ¹H NMR assignments for MACB.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Given the lack of symmetry, all 14 carbon atoms are expected to be chemically distinct.

| Chemical Shift (δ, ppm) | Assignment |

| > 190 | C=O (Ketone Carbonyl) |

| 110 - 150 | Aromatic Carbons |

| ~30 | -CH₃ (Methyl Carbon) |

Note: These are predicted chemical shift ranges. Actual values may vary.

The most downfield signal will be the ketone carbonyl carbon, typically appearing above 190 ppm.[7] The twelve aromatic carbons will resonate in the 110-150 ppm range. The aliphatic methyl carbon will be the most upfield signal, expected around 30 ppm.[9]

Section 3: Molecular Weight and Fragmentation Analysis via Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust and widely used method for analyzing volatile and semi-volatile compounds like MACB.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of MACB (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

GC Separation: Inject 1 µL of the sample solution into the GC. The instrument is equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). A temperature program is used to separate the analyte from any impurities before it enters the mass spectrometer. A typical program might start at 150°C and ramp to 300°C.

-

Ionization: As the analyte elutes from the GC column, it enters the MS ion source, where it is bombarded by a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), removes an electron to form a positively charged molecular ion (M⁺•).

-

Mass Analysis: The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Data Interpretation

The mass spectrum provides a wealth of structural information.

| m/z Value | Relative Abundance | Assignment | Interpretation |

| 245 | High | [M]⁺• | Molecular Ion (C₁₄H₁₂³⁵ClNO)⁺• |

| 246 | Moderate | [M+1]⁺• | ¹³C Isotope Peak |

| 247 | Moderate | [M+2]⁺• | ³⁷Cl Isotope Peak |

| 244 | High | [M-H]⁺ | Loss of a hydrogen radical |

| 193 | Moderate | [M-C₄H₄]⁺ | Possible fragment |

| 77 | High | [C₆H₅]⁺ | Phenyl cation |

Data sourced from PubChem.[3]

-

Molecular Ion (M⁺•): The peak at m/z 245 corresponds to the molecular weight of the compound (245.71 g/mol ), confirming its elemental formula.[10]

-

Isotope Pattern: The presence of a significant peak at m/z 247, with an abundance approximately one-third that of the molecular ion peak, is the classic signature of a molecule containing a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). This is a critical self-validating feature of the spectrum.

-

Key Fragments: The prominent peak at m/z 244 represents the loss of a single hydrogen atom, a common fragmentation for such molecules.[3] The base peak at m/z 77 is characteristic of the unsubstituted phenyl group ([C₆H₅]⁺), arising from the cleavage of the bond between the carbonyl carbon and the phenyl ring.

Caption: Key fragmentation pathways for MACB in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through IR, NMR, and MS provides a robust and multi-faceted confirmation of its chemical identity and purity. IR spectroscopy serves as a rapid check for essential functional groups. NMR spectroscopy offers an intricate map of the molecular skeleton, confirming the precise arrangement of atoms. Finally, mass spectrometry provides definitive proof of molecular weight and corroborates structural features through predictable fragmentation patterns and characteristic isotopic distributions. Together, these techniques form a self-validating system of analysis, essential for the stringent requirements of pharmaceutical development and forensic science.

References

- PubChem. Benzophenone, 2-methylamino-5-chloro-.

- PubChem. This compound.

- Oregon State University. NMR Analysis of Substituted Benzophenones. [Link]

- Nardillo, A. M., & Echarri, M. (2009). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 47(11), 981-986. [Link]

- University of California, Davis. Table of Characteristic IR Absorptions. [Link]

- Illinois State University. Infrared Spectroscopy. [Link]

- LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

- Scribd. IR Absorption Frequencies of Functional Groups. [Link]

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- Scribd. IR Spectrum Frequency Table. [Link]

- ResearchGate.

- Brainly. Annotate the benzophenone and triphenyl methanol NMR spectra. [Link]

- University of Puget Sound. NMR Chemical Shifts. [Link]

- ChemSrc. 2-Methylamino-5-chlorobenzophenone. [Link]

- Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone. [Link]

- ResearchGate.

- Royal Society of Chemistry. Insitu fabrication of ZIF-67 on titania coated magnetic nanoparticles: A new platform for the immobilization of Pd(II)

- ResearchGate. 2-Methylamino-5-chlorobenzophenone. [Link]

- Oregon State University. 1H NMR Chemical Shift. [Link]

- Chegg.com. Solved Assign the H-NMR spectrum of benzophenone provided to. [Link]

- Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

- University of Alberta. Tables For Organic Structure Analysis. [Link]

- SpectraBase. 2-Amino-5-chloro-benzophenone. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 2-Methylamino-5-chlorobenzophenone | CAS#:1022-13-5 | Chemsrc [chemsrc.com]

- 3. This compound | C14H12ClNO | CID 13925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. Cshifts [sites.science.oregonstate.edu]

- 8. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. Benzophenone, 2-methylamino-5-chloro- | C14H12ClNO | CID 522568 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical characteristics of 2-(Methylamino)-5-chlorobenzophenone

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2-(Methylamino)-5-chlorobenzophenone

Introduction

This compound is a significant organic compound, primarily recognized for its role as a key intermediate in the synthesis of widely used benzodiazepine drugs, most notably diazepam.[1][2][3] It also serves as a metabolite of diazepam and is utilized as an analytical reference standard in forensic and pharmaceutical quality control settings.[4][5][6] For researchers, scientists, and professionals in drug development, a thorough understanding of its physical and chemical properties is paramount. These characteristics dictate its behavior in synthetic reactions, influence its purification, determine its stability during storage, and are crucial for its analytical identification and quantification.

This guide provides a comprehensive examination of the core physical and chemical attributes of this compound. It is designed to offer not just data, but also the scientific reasoning behind these properties and the practical methodologies for their verification, ensuring a robust foundation for its application in a laboratory or industrial context.

Chemical Identity and Structure

The identity of a chemical compound is fundamentally defined by its structure and associated identifiers. The benzophenone core, substituted with a methylamino group and a chlorine atom, imparts a unique combination of properties that are critical to its function.[7]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 1022-13-5 | [1][4] |

| Molecular Formula | C₁₄H₁₂ClNO | [7] |

| Molecular Weight | 245.7 g/mol | [8] |

| IUPAC Name | [5-chloro-2-(methylamino)phenyl]-phenylmethanone | [8] |

| Synonyms | 5-Chloro-2-(methylamino)benzophenone, Diazepam Related Compound A | [1][9] |

| EC Number | 213-822-1 | [1][9] |

The arrangement of the functional groups is central to the molecule's reactivity and physical behavior. The electron-withdrawing nature of the benzoyl group and the chlorine atom, combined with the electron-donating methylamino group, creates a specific electronic environment that influences its interactions and spectroscopic properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

The bulk properties of the compound are a direct consequence of its molecular structure. These characteristics are essential for handling, purification, and formulation.

Appearance, Odor, and State

This compound is typically a white to off-white or yellow crystalline powder at room temperature.[1][7] It is generally described as odorless but may possess a faint, amine-like scent.[7]

Melting Point

The melting point is a critical indicator of purity. For this compound, the literature value is consistently reported in the range of 93-95 °C .[1][5] A sharp melting range within these values suggests high purity, whereas a broader, depressed range would indicate the presence of impurities.

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The presence of two aromatic rings and a halogen makes the molecule predominantly nonpolar.

Causality: The large nonpolar surface area of the benzophenone structure outweighs the polar contributions from the amine and carbonyl groups. This results in limited solubility in polar solvents like water but good solubility in common organic solvents that can engage in nonpolar interactions.[7] It is sparingly soluble in water but readily dissolves in solvents such as ethanol, methanol, and dichloromethane.[7]

Table 2: Solubility Data for this compound

| Solvent | Solubility | Notes | Source(s) |

| Water | Limited / Insoluble | Insoluble in PBS (pH 7.2) | [4][7] |

| Dimethylformamide (DMF) | 2 mg/mL | - | [4] |

| Dimethyl sulfoxide (DMSO) | 3 mg/mL | May require ultrasonication | [4][6] |

| Ethanol | 3 mg/mL | - | [4] |

| Methanol | Soluble | - | [7] |

| Dichloromethane | Soluble | - | [7] |

Stability and Storage

The compound is generally stable under normal laboratory conditions.[1][5] However, it is incompatible with strong oxidizing agents, a common characteristic for molecules with an amine functional group.[1][5][10]

Recommended Storage: To prevent degradation, it should be stored in a cool, dry, well-ventilated area, ideally at room temperature or below 25°C.[7] Containers should be tightly sealed and protected from light to prevent photochemical reactions and moisture absorption.[2][7]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires instrumental analysis. Spectroscopic data provides a molecular fingerprint unique to the compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is sensitive to the conjugated π-system of the benzophenone core. The compound exhibits a maximum absorbance (λmax) at 236 nm .[4]

-

Chromatographic Properties: In gas chromatography, the Kovats retention index, a measure of where a compound elutes relative to n-alkanes, has been reported on standard non-polar columns, providing a useful parameter for identification in complex mixtures.[8][11]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The exact mass is reported as 245.0607417 Da, which can be used for high-resolution mass spectrometry (HRMS) to confirm the elemental composition. Cayman Chemical provides a searchable GC-MS spectral database that includes this compound for forensic and research applications.

Experimental Protocols for Characterization

The following protocols describe standard methods for verifying the physical properties of this compound, forming a self-validating system for quality assessment.

Protocol: Melting Point Determination (Capillary Method)

Principle: This protocol determines the temperature range over which the crystalline solid transitions to a liquid. A narrow range is indicative of high purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the material into the sealed end.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 10-15 °C below the expected melting point (approx. 80 °C).

-

Measurement: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂).

-

Analysis: The melting range is T₁-T₂. For a pure sample, this should be a narrow range (e.g., ≤ 2 °C) and fall within the literature value of 93-95 °C.[1]

Protocol: Solubility Assessment

Principle: This method provides a qualitative or semi-quantitative measure of solubility in various solvents, which is critical for choosing appropriate solvents for reactions, purification, or analytical sample preparation.

Methodology:

-

Preparation: Weigh approximately 1 mg of this compound into a small glass vial.

-

Solvent Addition: Add the chosen solvent (e.g., DMSO, ethanol) dropwise, starting with 100 µL.

-

Dissolution: After each addition, vortex or agitate the vial for 30-60 seconds. Use ultrasonication if necessary, as is recommended for DMSO.[6]

-

Observation: Visually inspect the solution for any undissolved solid against a dark background.

-

Quantification: Continue adding solvent in known increments until the solid is completely dissolved. Calculate the approximate solubility (e.g., mg/mL).

-

Causality Check: The results should align with the expected behavior based on molecular polarity. High solubility in organic solvents like DMSO and ethanol and low solubility in water validates the structural assessment.[4][7]

Workflow: Purity and Identity Confirmation

This workflow illustrates a standard approach for definitively confirming the identity and assessing the purity of a sample using modern analytical techniques.

Caption: Workflow for identity and purity verification.

Applications in Research and Pharmaceutical Development

The physical properties of this compound are directly relevant to its primary applications.

-

Pharmaceutical Synthesis: As a precursor, its solubility and melting point are critical for reaction setup, monitoring, and the purification of subsequent products like diazepam.[3] Understanding these properties ensures efficient and high-yield synthetic processes.

-

Analytical Standard: When used as a reference material, its purity is paramount. The well-defined physical and spectroscopic characteristics allow it to be used for calibrating analytical instruments and for identifying and quantifying impurities in final drug products.[4][6]

The diagram below shows the role of this compound in a simplified synthesis pathway for Diazepam.

Caption: Role as an intermediate in Diazepam synthesis.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound presents several hazards.[9]

-

Hazards: It is classified as harmful if swallowed (Acute toxicity - oral 4), causes skin irritation (Skin irritation 2), causes serious eye irritation (Eye irritation 2A), and may cause respiratory irritation (STOT SE 3).[8][9]

-

Precautions: When handling this compound, appropriate personal protective equipment (PPE) is required, including safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[9][12]

Conclusion

The physical and chemical characteristics of this compound are well-defined and critical to its successful use in both synthetic and analytical applications. Its identity as a yellow crystalline solid with a melting point of 93-95 °C and distinct solubility in organic solvents provides the foundation for its handling and purification. The spectroscopic and chromatographic data serve as a definitive fingerprint for identity and purity confirmation. By understanding and applying the experimental protocols outlined in this guide, researchers and drug development professionals can confidently utilize this important compound while ensuring safety and achieving reliable, reproducible results.

References

- ChemBK. (2024). 2-Methylamino-5-chlorobenzophenone.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chemsrc. (2025). 2-Methylamino-5-chlorobenzophenone | CAS#:1022-13-5.

- PubChem. (n.d.). Benzophenone, 2-methylamino-5-chloro-. National Center for Biotechnology Information.

- Cox, P. J., Anisuzzaman, A. T. M., Skellern, G. G., Pryce-Jones, R. H., & Al-Obaidi, A. J. (1997). 2-Methylamino-5-chlorobenzophenone. Acta Crystallographica Section C: Crystal Structure Communications, 53(12), 1957-1959.

- Google Patents. (2018). CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.

- Google Patents. (2015). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.

- Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.

- Singh, R. K., Devi, S., & Prasad, D. N. (2012). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. ResearchGate.

- Watson International Ltd. (2024). 2-METHYLAMINO-5-CHLORO BENZOPHENONE CAS 1022-13-5.

Sources

- 1. chembk.com [chembk.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. watsonnoke.com [watsonnoke.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 2-Methylamino-5-chlorobenzophenone | CAS#:1022-13-5 | Chemsrc [chemsrc.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | C14H12ClNO | CID 13925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. 1022-13-5 CAS MSDS (5-Chloro-2-(methylamino)benzophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Benzophenone, 2-methylamino-5-chloro- | C14H12ClNO | CID 522568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lgcstandards.com [lgcstandards.com]

An In-Depth Technical Guide to the Safe Handling and Application of 2-(Methylamino)-5-chlorobenzophenone

This guide provides a comprehensive technical overview of 2-(Methylamino)-5-chlorobenzophenone, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, safe handling protocols, and applications in medicinal chemistry. The information presented herein is a synthesis of established safety data and practical, field-proven knowledge to ensure both personnel safety and experimental integrity.

Physicochemical and Spectroscopic Profile

This compound, with the molecular formula C₁₄H₁₂ClNO, is a substituted benzophenone that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] At room temperature, it typically appears as a white to off-white crystalline powder.[1] Understanding its fundamental properties is critical for its proper handling and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 245.71 g/mol | |

| Melting Point | 93-95 °C | |

| Boiling Point | 421.9 ± 35.0 °C at 760 mmHg | |

| Solubility | Limited solubility in water; soluble in organic solvents such as ethanol, methanol, and dichloromethane.[1] | |

| Appearance | White to off-white crystalline powder |

A thorough understanding of the spectroscopic characteristics of this compound is essential for its identification and purity assessment. Spectroscopic data for the closely related precursor, 2-Amino-5-chlorobenzophenone, provides a valuable reference for analytical method development.

Table 2: Spectroscopic Data for 2-Amino-5-chlorobenzophenone (Reference for Analytical Method Development)

| Technique | Key Features | Source |

| ¹H NMR | Spectral data available for structural elucidation. | |

| IR | Characteristic peaks for the amino and carbonyl groups. | |

| Mass Spectrometry | Provides molecular weight confirmation and fragmentation patterns. |

Synthesis and Application in Drug Development

The primary application of this compound lies in its role as a precursor in the synthesis of psychoactive substances, most notably benzodiazepines such as diazepam.[2] Its synthesis is a critical step in the overall manufacturing process of these drugs.

Laboratory-Scale Synthesis of this compound

The synthesis of this compound is typically achieved through the methylation of 2-amino-5-chlorobenzophenone. Several methods exist, with one common approach involving the use of a methylating agent in the presence of a suitable solvent and catalyst. The following is a representative laboratory-scale protocol.

Experimental Protocol: Methylation of 2-amino-5-chlorobenzophenone

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition: To the flask, add 2-amino-5-chlorobenzophenone and a suitable solvent, such as methanol.

-

Catalyst and Methylating Agent: Introduce a catalyst, for example, a high silicon aluminum ratio small crystal NaY molecular sieve, followed by the dropwise addition of the methylating agent, such as dimethyl carbonate.[3] The use of dimethyl carbonate is favored in some industrial processes due to its lower toxicity compared to traditional methylating agents like dimethyl sulfate.[3]

-

Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 80-90 °C) and maintain it for a set period (e.g., 6.5-8 hours), monitoring the reaction progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the excess methylating agent. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[3]

The causality behind these experimental choices lies in optimizing yield and purity while maintaining a safe operational window. The choice of a less toxic methylating agent and a reusable catalyst reflects a move towards greener and more sustainable chemical processes.

Application in the Synthesis of Diazepam

This compound is a key intermediate in the synthesis of diazepam. The process involves an N-acylation followed by a cyclization reaction.

Reaction Scheme: Synthesis of Diazepam

The synthesis of diazepam from this compound can be achieved in a two-step process.[4]

-

N-Acylation: this compound is first acylated with an acid chloride, such as bromoacetyl chloride, in the presence of a base to neutralize the generated acid.[4]

-

Cyclization: The resulting intermediate undergoes a nucleophilic substitution with ammonia, followed by an intramolecular cyclization to form the diazepam ring structure.[4]

Continuous flow synthesis methods have been developed for this process, offering advantages in terms of reaction control, safety, and scalability.[4][5]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. A thorough understanding of its potential hazards is paramount for safe handling.

Table 3: GHS Hazard Statements for this compound

| Hazard Statement | Description | GHS Code | Source |

| Harmful if swallowed | May cause harm if ingested. | H302 | |

| Causes skin irritation | Contact with skin may cause irritation. | H315 | |

| Causes serious eye irritation | Contact with eyes may cause serious irritation. | H319 | |

| May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract. | H335 |

Given these hazards, strict adherence to safety protocols is mandatory.

Safe Handling and Storage Protocols

Proper handling and storage procedures are crucial to minimize the risk of exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)